2-(4-(ethylsulfonyl)phenyl)-N-(4-nitrophenyl)acetamide
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Description
2-(4-(ethylsulfonyl)phenyl)-N-(4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C16H16N2O5S and its molecular weight is 348.37. The purity is usually 95%.
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Scientific Research Applications
Electronic and Biological Interactions
G. Bharathy et al. (2021) explored the structural, electron behavior, wave function, and biological properties of a similar compound, focusing on its interactions in a polar aprotic liquid. Their study utilized the Gaussian 16 W DFT tool, investigating optimized geometrical properties, electron localization functions, and intramolecular interactions. Molecular docking studies highlighted the compound's potential fungal and cancer activities, providing insight into its reactivity and possible therapeutic applications G. Bharathy et al., 2021.
Nucleotide Synthesis
T. Wagner and W. Pfleiderer (1997) used a group similar to the one for protecting amino functions of aglycone residues in oligodeoxyribonucleotide synthesis. Their work contributes to the understanding of synthetic pathways and protections in nucleotide chemistry, which is crucial for research in genetics and molecular biology T. Wagner & W. Pfleiderer, 1997.
Anticancer, Anti-Inflammatory, and Analgesic Activities
Research by P. Rani et al. (2014) on 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, which share structural similarities with the compound , revealed potential anticancer, anti-inflammatory, and analgesic properties. Their findings suggest that such compounds could be developed into therapeutic agents, showcasing the broad range of biological activities these molecules can exhibit P. Rani et al., 2014.
Hydrogen Bond Studies
A study by T. Romero and Angela Margarita (2008) on similar acetamide derivatives focused on the synthesis, characterization, and hydrogen bonding behaviors of these compounds. Their research provides valuable insights into the molecular interactions and structural dynamics of acetamide derivatives, which are essential for understanding their chemical and biological functionalities T. Romero & Angela Margarita, 2008.
Properties
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-2-24(22,23)15-9-3-12(4-10-15)11-16(19)17-13-5-7-14(8-6-13)18(20)21/h3-10H,2,11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJYTRYTOXHMMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.